2-Propenoic acid, 3-(4-chlorophenyl)-2-hydroxy-, methyl ester
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Overview
Description
2-Propenoic acid, 3-(4-chlorophenyl)-2-hydroxy-, methyl ester is a chemical compound with the molecular formula C10H9ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a methyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-chlorophenyl)-2-hydroxy-, methyl ester typically involves the esterification of 3-(4-chlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(4-chlorophenyl)-2-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-chlorophenyl)-2-oxopropanoic acid methyl ester.
Reduction: Formation of 3-(4-chlorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(4-chlorophenyl)-2-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(4-chlorophenyl)-2-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar structure but lacks the ester and hydroxy groups.
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: Similar structure but contains a nitro group instead of a chloro group.
p-Chlorocinnamic acid: Similar structure but lacks the hydroxy and ester groups.
Properties
CAS No. |
80540-56-3 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-6,12H,1H3 |
InChI Key |
WSDMNWCUUQUFBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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